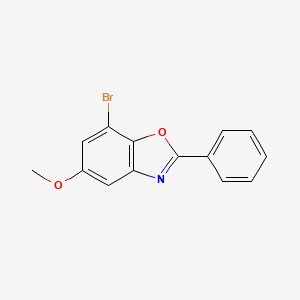

7-Bromo-5-methoxy-2-phenyl-benzooxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10BrNO2 |

|---|---|

Molecular Weight |

304.14 g/mol |

IUPAC Name |

7-bromo-5-methoxy-2-phenyl-1,3-benzoxazole |

InChI |

InChI=1S/C14H10BrNO2/c1-17-10-7-11(15)13-12(8-10)16-14(18-13)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

SLCHSCAXRSRFSO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)OC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design

Established Synthetic Pathways for Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole ring is a well-documented process in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods can be broadly categorized into cyclization reactions of 2-aminophenol (B121084) derivatives and various catalytic approaches that enhance efficiency and sustainability.

The most common and direct route to the benzoxazole core involves the cyclization of a 2-aminophenol derivative. In the context of 7-Bromo-5-methoxy-2-phenyl-benzooxazole, the starting material would be 2-amino-3-bromo-5-methoxyphenol. This precursor contains the requisite functionalities—an amino group and a hydroxyl group ortho to each other—necessary for the formation of the oxazole (B20620) ring fused to the benzene (B151609) core.

A prevalent and straightforward method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with either an aldehyde or a carboxylic acid. nih.govmdpi.comnitrkl.ac.in

When reacting with an aldehyde, such as benzaldehyde (B42025), the initial step is the formation of a Schiff base intermediate through the condensation of the amino group of the 2-aminophenol and the carbonyl group of the aldehyde. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the imine carbon, and subsequent oxidation or dehydrogenation yields the final benzoxazole product. mdpi.comresearchgate.net Various catalysts and oxidizing agents can be employed to facilitate this transformation, including air, cerium(III) chloride/sodium iodide, and phosphotungstic acid. mdpi.com

Alternatively, direct condensation with a carboxylic acid, like benzoic acid, or its derivatives (e.g., acyl chlorides, esters) provides another robust route. nih.govnitrkl.ac.inresearchgate.net This reaction typically requires a dehydrating agent or high temperatures to promote the formation of an amide intermediate, which then undergoes intramolecular cyclization to the benzoxazole. Polyphosphoric acid (PPA) is a common medium for this type of reaction, acting as both a catalyst and a dehydrating agent.

Illustrative Data for Condensation Reactions of Substituted 2-Aminophenols with Benzaldehyde:

| Entry | 2-Aminophenol Substituent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Methyl | BAIL gel | Solvent-free | 130 | 5 | 94 | nih.gov |

| 2 | 4-Chloro | BAIL gel | Solvent-free | 130 | 5.5 | 92 | nih.gov |

| 3 | 4-Nitro | BAIL gel | Solvent-free | 130 | 7 | 79 | nih.gov |

This table presents data for the synthesis of related substituted 2-phenylbenzoxazoles to illustrate the general efficacy of the condensation method.

Oxidative coupling reactions offer an alternative pathway to benzoxazoles, often proceeding under mild conditions. In this approach, a 2-aminophenol can be coupled with a variety of substrates in the presence of an oxidizing agent. For instance, the oxidative coupling of 2-aminophenols with benzylamines, in a biomimetic approach, can yield 2-phenylbenzoxazoles. nih.gov This method leverages redox catalysts to facilitate the aerobic oxidation process. nih.gov Elemental sulfur has also been reported as an effective oxidant for the coupling of 2-aminophenols and aldehydes.

Table of Oxidative Coupling Reactions for Benzoxazole Synthesis:

| Entry | Substrates | Catalyst/Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 2-Aminophenol, Benzaldehyde | Na2S·5H2O, S8 | DMSO | 70 | 16 | 78 | rsc.org |

| 2 | 2-Aminophenol, Benzylamine | Redox catalysts | p-xylene | 140 | - | Good | nih.gov |

This table provides examples of oxidative coupling methods used for the synthesis of various benzoxazole derivatives.

The development of catalytic methods has significantly advanced the synthesis of benzoxazoles, offering improvements in terms of reaction efficiency, selectivity, and environmental impact.

A diverse array of transition metals, including copper, palladium, iron, and nickel, have been successfully employed to catalyze the formation of the benzoxazole ring. nitrkl.ac.inrsc.org These reactions often proceed via mechanisms such as C-H activation or cross-coupling pathways. For instance, copper-catalyzed intramolecular cyclization of ortho-haloanilides is a well-established method for benzoxazole synthesis. researchgate.net Palladium catalysts have been used for the synthesis of 2-aryl benzoxazoles through C-H functionalization of 2-amidophenols. nitrkl.ac.in Iron-catalyzed aerobic oxidation of 2-aminophenols with aldehydes also provides an efficient route. rsc.org

Examples of Metal-Catalyzed Benzoxazole Synthesis:

| Entry | Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | EG–G2–Pd | 2-Aminophenol, Benzaldehyde | Ethanol | 50 | 3 | 88 | rsc.org |

| 2 | Ni(II) complex | 2-Aminophenol, Aromatic aldehydes | DMF | 80 | 3-4 | 87-94 | rsc.org |

This table showcases the utility of different metal catalysts in the synthesis of 2-arylbenzoxazoles.

In line with the principles of green chemistry, methodologies that reduce waste, energy consumption, and the use of hazardous materials are increasingly favored. Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of benzoxazoles. bohrium.com Microwave irradiation can significantly shorten reaction times and improve yields in the condensation of 2-aminophenols with carboxylic acids or aldehydes.

Ultrasound irradiation is another green technique that has been applied to benzoxazole synthesis. Sonication can promote reactions by creating localized high temperatures and pressures, leading to faster reaction rates and higher yields, often under solvent-free conditions. researchgate.net For example, the synthesis of benzoxazoles using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has been successfully carried out under solvent-free sonication. researchgate.net

Mechanochemical methods, such as grinding reactants together in a mortar and pestle, represent another solvent-free approach to benzoxazole synthesis. This technique has been shown to be highly efficient, with some reactions reaching completion in minutes at room temperature. rsc.org

Overview of Green Synthetic Methods for 2-Phenylbenzoxazole (B188899):

| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave | Lawesson's reagent, solvent-free | - | Good | bohrium.com |

| Ultrasound | LAIL@MNP, solvent-free | 30 min | 82 | researchgate.net |

This table highlights the efficiency and environmentally friendly nature of various green chemistry approaches to benzoxazole synthesis.

Catalytic Approaches in Benzoxazole Synthesis

Strategies for Incorporating Bromo, Methoxy (B1213986), and Phenyl Substituents

The successful synthesis of this compound hinges on the effective and regioselective incorporation of its defining substituents. The two primary strategic approaches to achieve this are detailed below.

This "bottom-up" approach involves the synthesis of a key precursor, a substituted 2-aminophenol, which already contains the desired bromo and methoxy groups in the correct positions. This functionalized precursor is then condensed with a phenyl-containing reagent, such as benzaldehyde or a benzoic acid derivative, to form the final benzoxazole ring system. rsc.org The success of this strategy is entirely dependent on the ability to prepare the 2-amino-3-bromo-5-methoxyphenol intermediate with high regioselectivity.

A plausible synthetic pathway to this key precursor can be conceptualized starting from commercially available materials like resorcinol (B1680541). The sequence would involve several steps:

Mono-methylation: Selective methylation of one hydroxyl group of resorcinol to yield 3-methoxyphenol.

Regioselective Bromination: Introduction of a bromine atom. In electrophilic aromatic substitution of 3-methoxyphenol, the hydroxyl and methoxy groups are ortho-, para-directing. The most activated positions are 2, 4, and 6. Bromination would likely yield a mixture of products, but 4-bromo-3-methoxyphenol (B10137) would be a key intermediate.

Nitration: Introduction of a nitro group. The nitration of 4-bromo-3-methoxyphenol is expected to occur at the 6-position (ortho to the hydroxyl group and para to the methoxy group), yielding 4-bromo-5-methoxy-2-nitrophenol.

Reduction: The final step is the reduction of the nitro group to an amine, for instance, using catalytic hydrogenation (e.g., H₂/Pd/C) or reducing agents like Sn/HCl, to afford the target precursor, 2-amino-3-bromo-5-methoxyphenol. researchgate.net

Once the 2-amino-3-bromo-5-methoxyphenol precursor is synthesized, the benzoxazole ring can be constructed through condensation with benzaldehyde. This reaction is an oxidative cyclization and can be promoted by a variety of catalysts and oxidants. mdpi.com Alternatively, condensation with benzoic acid or its derivatives (like benzoyl chloride) followed by cyclization is another common route. mdpi.com

The primary advantage of this precursor-based strategy is that the substitution pattern is unequivocally established before the formation of the heterocyclic ring, minimizing the formation of regioisomers in the final step.

An alternative, "top-down" strategy involves the construction of a simpler benzoxazole core, such as 5-methoxy-2-phenyl-benzooxazole, followed by the selective introduction of the bromine atom at the C-7 position. This approach avoids the potentially complex synthesis of the polysubstituted aminophenol precursor. However, it presents a significant challenge in terms of regioselectivity.

Standard electrophilic bromination of 5-methoxy-2-phenyl-benzooxazole would be expected to occur at the C-6 position, which is para to the strongly activating methoxy group. To achieve the desired C-7 substitution, specialized methods are required to override the inherent electronic preferences of the molecule.

Recent advances in transition metal-catalyzed C-H functionalization have provided powerful tools for such regioselective modifications. Notably, a ruthenium-catalyzed halogenation has been reported to selectively functionalize the C-7 position of 2-arylbenzoxazoles. rsc.orgresearchgate.net This method utilizes a directing group effect, where the catalyst coordinates to the nitrogen atom of the benzoxazole ring, delivering the halogenating agent (such as N-bromosuccinimide, NBS) specifically to the adjacent C-7 position. rsc.orgresearchgate.net

Another potential strategy for regioselective functionalization is Directed ortho-Metalation (DoM) . This technique involves the use of a Directed Metalation Group (DMG) on the aromatic ring, which coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. chemistryviews.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source (e.g., Br₂ or C₂Br₂Cl₄). For this compound, the nitrogen atom of the oxazole ring could potentially serve as a DMG to direct lithiation and subsequent bromination to the C-7 position. However, it has been noted that lithiation of benzoxazoles can sometimes lead to ring-opening, which could complicate this approach. nih.gov

The post-synthetic modification strategy, particularly using transition-metal catalysis, offers a more convergent and potentially more efficient route by targeting the specific C-H bond for functionalization.

Optimization of Reaction Conditions and Novel Synthetic Route Development

The formation of the 2-phenyl-benzooxazole core, a central step in either synthetic strategy, has been the subject of extensive research, leading to the development of numerous optimized and novel methods. These advancements focus on improving yields, reducing reaction times, and employing more environmentally benign conditions.

The classical method for benzoxazole synthesis involves the condensation of a 2-aminophenol with a carboxylic acid at high temperatures, often using a dehydrating agent like polyphosphoric acid (PPA). Modern methodologies have introduced a wide array of catalysts to facilitate this transformation under milder conditions.

Catalyst Development: A variety of metal catalysts have been shown to be effective. Copper catalysts, in particular, are widely used for intramolecular cyclization reactions. researchgate.net Other metals such as cobalt, rhodium, and palladium have also been employed, often enabling unique selectivities and functional group tolerance. rsc.orgresearchgate.net The development of heterogeneous catalysts, such as metal nanoparticles supported on magnetic materials, allows for easy catalyst recovery and reuse, aligning with the principles of green chemistry. mdpi.com

Novel Energy Sources: Microwave irradiation and ultrasound sonication have emerged as powerful tools to accelerate these reactions. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product formation by minimizing side reactions. Similarly, ultrasound provides mechanical energy to promote the reaction, offering another energy-efficient alternative to conventional heating.

Green Chemistry Approaches: There is a growing emphasis on developing "green" synthetic routes. This includes the use of environmentally friendly solvents like water or ethanol, or even performing reactions under solvent-free conditions. mdpi.com The use of recyclable catalysts and atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, are also key aspects of modern synthetic route development.

Below is a table summarizing various optimized conditions for the synthesis of 2-substituted benzoxazoles, which are applicable to the synthesis of this compound.

| Catalyst System | Reactants | Solvent | Energy Source | Key Advantages |

| Ruthenium(II) complex / NBS | 2-Arylbenzoxazole | Dichloroethane | Conventional Heating | High regioselectivity for C-7 bromination |

| Copper(I) Iodide / Brønsted Acid | 2-Aminophenol, β-Diketone | Toluene | Conventional Heating | Tolerates various substituents (Br, OMe) |

| Imidazolium Chloride (Ionic Liquid) | 2-Aminophenol, DMF derivative | None (Solvent-free) | Conventional Heating | Metal-free, economical |

| Ag@Fe₂O₃ Nanoparticles | 2-Aminophenol, Aldehyde | Ethanol | Room Temperature | Magnetically recoverable catalyst, rapid |

| Triflic Anhydride (Tf₂O) / 2-F-Pyr | 2-Aminophenol, Tertiary Amide | Dichloromethane | Room Temperature | Mild conditions, high yields |

These modern synthetic methodologies provide a robust toolbox for the efficient and selective synthesis of complex molecules like this compound, enabling researchers to choose the most suitable approach based on factors such as precursor availability, desired regioselectivity, and environmental considerations.

To fulfill the request would require speculating on or fabricating data based on similar compounds, which would violate the core principles of scientific accuracy and authenticity. The provided search results contain information on various related but structurally distinct molecules, and extrapolating this data would be inappropriate and misleading.

Therefore, the article focusing solely on the spectroscopic and structural elucidation of "this compound" cannot be generated at this time due to the absence of the necessary source data.

Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Solid-State Molecular Structure Determination

Currently, specific X-ray crystallographic data for 7-Bromo-5-methoxy-2-phenyl-benzooxazole is not publicly available in the referenced literature. Research is likely underway to crystallize this compound and perform the necessary diffraction studies to elucidate its solid-state structure. The expected data from such an analysis would be presented in a table similar to the one below, which remains to be populated pending experimental results.

Table 1: Hypothetical X-ray Crystallographic Data for this compound (Note: Data is pending experimental determination and is for illustrative purposes only.)

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (g/cm³) | - |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then compared with the theoretical percentages calculated from the proposed molecular formula to validate its empirical formula.

As with crystallographic data, specific experimental results from the elemental analysis of this compound are not detailed in the currently accessible scientific literature. The theoretical elemental composition can be calculated based on its molecular formula, C₁₄H₁₀BrNO₂. Experimental validation is a crucial step in the characterization of any new compound.

Table 2: Theoretical vs. Experimental Elemental Analysis of this compound (Note: Experimental data is pending.)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 55.29 | - |

| Hydrogen (H) | 3.31 | - |

| Bromine (Br) | 26.27 | - |

| Nitrogen (N) | 4.61 | - |

In-Depth Computational Analysis of this compound Remains Elusive

A thorough review of scientific literature reveals a notable absence of specific computational and theoretical investigations for the chemical compound this compound. Despite the availability of advanced computational chemistry techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, which are widely applied to understand the structural and electronic properties of novel molecules, this particular substituted benzooxazole derivative appears to have not yet been the subject of detailed published research in these areas.

Consequently, specific data regarding its quantum chemical calculations, including HOMO-LUMO analysis, molecular electrostatic potential mapping, natural bond orbital analysis, and predicted vibrational frequencies, are not available in the public domain. Similarly, molecular dynamics simulations to assess its conformational analysis, intermolecular interactions, and behavior in different solvents have not been reported.

While computational studies have been conducted on various other substituted benzooxazole and 2-phenylbenzooxazole derivatives, the unique combination of bromo and methoxy (B1213986) substituents at the 7th and 5th positions, respectively, on the 2-phenyl-benzooxazole scaffold necessitates a dedicated study to elucidate its specific electronic structure, reactivity, and dynamic behavior. The scientific community awaits such focused research to fill this knowledge gap.

Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No QSAR studies have been reported for 7-Bromo-5-methoxy-2-phenyl-benzooxazole. This type of investigation is crucial for correlating the structural features of a molecule with its biological activity.

Derivation of Physicochemical Parameters (Hydrophobic, Electronic, Steric)

Without specific QSAR studies, there has been no derivation of the key physicochemical parameters for this compound within a predictive modeling context. These parameters are essential descriptors in the development of QSAR models.

Regression Analysis and Predictive Model Development

As no QSAR studies have been undertaken, there are no regression analyses or predictive models available for this compound. Such models are instrumental in forecasting the biological activity of novel compounds based on their chemical structure.

Molecular Docking Studies for Ligand-Target Interactions

There is a lack of published molecular docking research for this compound. This computational technique is vital for predicting how a molecule might bind to a biological target, such as a protein or enzyme.

Binding Affinity Prediction and Identification of Key Residues

Without molecular docking studies, it is not possible to predict the binding affinity of this compound for any specific biological target. Furthermore, the key amino acid residues that would be involved in such an interaction remain unidentified.

Mechanistic Postulation of Biological Targets

The absence of docking and other related computational or experimental data means that no biological targets have been postulated for this compound. Identifying potential targets is a critical step in the drug discovery and development process.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring

The benzoxazole ring system is susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being dictated by the electronic effects of the existing substituents. In the case of 7-Bromo-5-methoxy-2-phenyl-benzooxazole, the directing effects of the methoxy (B1213986) and bromo groups, as well as the fused heterocyclic ring, must be considered.

The methoxy group at the 5-position is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. libretexts.org The bromine atom at the 7-position, while deactivating the ring towards electrophilic attack through its inductive effect, also acts as an ortho, para-director. libretexts.org

Considering the positions on the benzoxazole ring, the potential sites for electrophilic attack are C4 and C6. The methoxy group at C5 strongly directs incoming electrophiles to its ortho positions, C4 and C6. The bromine at C7 directs to its ortho position, C6. Therefore, the C6 position is doubly activated by both the methoxy and bromo groups, making it the most probable site for electrophilic substitution. The C4 position is also activated by the methoxy group.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely at the C6 position.

Halogenation: Introducing another halogen (e.g., chlorine or bromine) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the deactivating effect of the bromo substituent might necessitate harsher conditions. msu.edu

The precise outcome of these reactions would depend on the specific reagents and reaction conditions employed.

Nucleophilic Substitution Reactions at Bromo and Methoxy Positions

The bromo and methoxy groups on the this compound scaffold offer opportunities for nucleophilic substitution, although these reactions are generally less facile than electrophilic substitutions on aromatic rings.

The bromine atom at the 7-position can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org In this molecule, the absence of such activating groups makes direct SNAr challenging. An alternative pathway for substitution at the C7 position involves an elimination-addition mechanism via a benzyne (B1209423) intermediate, which can be achieved under very strong basic conditions (e.g., sodium amide). youtube.com

The methoxy group at the 5-position is generally a poor leaving group for nucleophilic substitution. Its displacement would require activation, for instance, by protonation under acidic conditions, or cleavage with strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol (B47542). This resulting hydroxyl group can then be further functionalized.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Sonogashira) for Aryl/Alkyl Functionalization

The bromine atom at the 7-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. ncsu.edu They offer a highly efficient and versatile route to introduce a wide array of aryl and alkyl functionalities onto the benzoxazole core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. youtube.comyoutube.com This allows for the introduction of various substituted aryl or vinyl groups at the 7-position. nih.gov

Stille Coupling: This reaction utilizes organotin compounds as the coupling partners with the aryl bromide. It is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. mdpi.com This is a valuable method for synthesizing arylalkynes, which are important precursors for many organic materials and biologically active molecules. organic-chemistry.orgnih.gov

Below is a table summarizing these key palladium-catalyzed reactions applicable to the 7-bromo position:

| Reaction | Coupling Partner | Typical Catalyst/Base | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ / Na₂CO₃ | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-C (Aryl-Alkyne) |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / NaOt-Bu | C-N (Aryl-Amine) |

| Hiyama | Organosilane | PdCl₂(PPh₃)₂ / TBAF | C-C (Aryl-Aryl, Aryl-Alkyl) |

Table 1: Examples of Palladium-Catalyzed Coupling Reactions for Functionalization at the C7-Position.

Modification of the Phenyl Substituent

The 2-phenyl group of this compound provides another site for structural modification. These modifications can be achieved either by incorporating a substituted phenyl ring during the synthesis of the benzoxazole core or by direct functionalization of the existing phenyl ring.

Synthesis of 2-substituted benzoxazoles is commonly achieved through the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.gov Therefore, by using a substituted benzoic acid (e.g., 4-fluorobenzoic acid, 3-nitrobenzoic acid), a wide variety of functional groups can be introduced onto the 2-phenyl ring.

Alternatively, the 2-phenyl ring can undergo electrophilic aromatic substitution reactions. Since this phenyl ring is not directly influenced by the strong activating/deactivating groups of the benzoxazole core, its reactivity is similar to that of a typical monosubstituted benzene (B151609) ring. The benzoxazole moiety itself is generally considered an electron-withdrawing group, which would direct incoming electrophiles to the meta-position of the phenyl ring. However, the precise regioselectivity can be influenced by reaction conditions.

Development of Prodrugs and Probes (Structural Modifications)

The structural framework of this compound is a suitable starting point for the development of prodrugs and molecular probes.

For prodrug development, functional groups can be introduced that are designed to be cleaved in vivo to release the active parent compound. For example, if the methoxy group at the 5-position is demethylated to a hydroxyl group, this phenol could be esterified to create a prodrug with altered solubility or pharmacokinetic properties.

The benzoxazole core is a known fluorophore, and its derivatives are extensively used in the development of fluorescent probes for detecting ions and biomolecules. rsc.orgperiodikos.com.brperiodikos.com.br The 7-bromo position is an ideal site for attaching recognition units or other fluorophores via the palladium-catalyzed coupling reactions described previously. For instance, coupling with a boronic acid-substituted crown ether could yield a probe for specific metal cations. Similarly, attaching a reactive group could allow for covalent labeling of proteins or other biological targets. researchgate.netnih.gov

Synthesis of Dimeric and Polymeric Benzoxazole Architectures

Dimeric and polymeric structures based on the benzoxazole scaffold can lead to materials with unique optical, thermal, and mechanical properties. Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.net

To synthesize dimeric or polymeric structures from this compound, the molecule would first need to be converted into a bifunctional monomer. This can be achieved through several synthetic routes:

Homocoupling: Palladium-catalyzed homocoupling of the 7-bromo derivative (e.g., using a Ullmann-type reaction) could produce a symmetric dimer.

Conversion to a Monomer for Polycondensation: The bromo group can be transformed into other reactive functionalities. For example, conversion to an amino group via Buchwald-Hartwig amination, followed by reaction with a diacid chloride, could form a polyamide-benzoxazole.

Synthesis of AB-type Monomers: The 2-phenyl ring could be functionalized with a reactive group (e.g., a carboxylic acid or an amino group), and the 7-bromo position could be used in a step-growth polymerization via a suitable coupling reaction. For instance, an aminophenyl group at the 2-position and the bromo group at the 7-position could undergo polymerization with a suitable palladium catalyst.

The synthesis of poly(benzoxazole imide)s, for example, often involves the polymerization of diamine-containing benzoxazole monomers with tetracarboxylic dianhydrides. rsc.orgrsc.org By analogy, functionalizing the this compound scaffold with appropriate reactive groups would enable its incorporation into such polymeric architectures.

Mechanistic Insights into Biological Activities and Structure Activity Relationship Sar Studies

Mechanisms of Antimicrobial Activity

Substituted benzooxazoles have emerged as a promising class of antimicrobial agents, with research pointing towards several potential mechanisms of action. jetir.org The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes.

Bacterial Enzyme Inhibition (e.g., DNA Gyrase)

A primary mechanism by which benzooxazole derivatives are thought to exert their antibacterial effects is through the inhibition of DNA gyrase. researchgate.netresearchgate.net This essential bacterial enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA. Its absence in higher eukaryotes makes it an attractive and selective target for antibacterial agents. researchgate.net

Molecular docking studies have suggested that benzooxazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity. esisresearch.orgresearchgate.net This inhibition disrupts DNA synthesis and ultimately leads to bacterial cell death. The structure-activity relationship of benzooxazole derivatives indicates that substitutions on the benzooxazole core can significantly influence their DNA gyrase inhibitory activity. For instance, the presence of a bromine atom, an electron-withdrawing group, at certain positions on the phenyl ring of 2-phenylbenzooxazoles has been shown to be favorable for antibacterial activity. researchgate.net This suggests that the 7-bromo substitution in 7-Bromo-5-methoxy-2-phenyl-benzooxazole could contribute positively to its DNA gyrase inhibitory potential.

Table 1: Structure-Activity Relationship of Benzooxazole Derivatives as DNA Gyrase Inhibitors

| Position of Substitution | Substituent Type | Impact on DNA Gyrase Inhibition |

| 2-position of benzooxazole | Phenyl group | Generally favorable for activity. |

| Phenyl ring at 2-position | Electron-withdrawing groups (e.g., Bromo) | Can enhance antibacterial potency. researchgate.net |

| 5-position of benzooxazole | Various substituents | Can modulate activity, with some substitutions leading to potent inhibition. |

Mechanisms of Anti-inflammatory and Analgesic Actions

The anti-inflammatory properties of benzooxazole derivatives are well-documented and are primarily attributed to their ability to modulate the inflammatory cascade, particularly through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.netasianpubs.org

Cyclooxygenase (COX) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of inflammation, pain, and fever. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Several studies have demonstrated that 2-substituted benzooxazole derivatives can act as potent and, in some cases, selective inhibitors of COX-2. nih.govnih.govacs.orgnano-ntp.comnano-ntp.com

The selectivity for COX-2 over COX-1 is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. The structural features of 2-phenylbenzooxazoles, including the nature and position of substituents on both the benzooxazole core and the phenyl ring, play a crucial role in determining their COX inhibitory potency and selectivity. nih.govacs.org The presence of a methoxy (B1213986) group, such as the 5-methoxy group in the target compound, has been explored in various anti-inflammatory scaffolds.

Table 2: Influence of Substituents on COX Inhibition by 2-Phenylbenzooxazole Derivatives

| Position of Substitution | Substituent Type | Impact on COX Inhibition |

| 2-position of benzooxazole | Phenyl group | Core scaffold for COX inhibition. nih.govacs.org |

| Phenyl ring at 2-position | Various substituents | Can modulate potency and selectivity for COX-2. nih.gov |

| 5-position of benzooxazole | Methoxy group | May influence binding to the COX active site. |

| 7-position of benzooxazole | Bromo group | Can affect the overall electronic and steric properties, potentially influencing COX inhibition. |

Modulation of Prostaglandin (B15479496) Synthesis

The inhibition of COX enzymes directly leads to a reduction in the synthesis of prostaglandins. nih.gov By blocking the conversion of arachidonic acid, this compound, through its presumed COX inhibitory activity, would effectively decrease the production of pro-inflammatory prostaglandins such as PGE2. This reduction in prostaglandin levels at the site of inflammation helps to alleviate the classic signs of inflammation, including pain, swelling, and redness.

Mechanisms of Anticancer Activity

The benzooxazole scaffold is present in a number of compounds with demonstrated anticancer activity. ijresm.comresearchgate.netresearchgate.netnih.gov The antiproliferative effects of these derivatives are often linked to their ability to interfere with critical cellular processes in cancer cells, such as cell division and survival signaling pathways.

The structure-activity relationship of benzooxazole derivatives suggests that the presence of electron-withdrawing groups, such as a bromine atom, at specific positions can enhance their antiproliferative activity. researchgate.net For instance, a bromine at the meta-position of the substituted part of the molecule has been reported to improve activity against colon cancer cells. researchgate.net This suggests that the 7-bromo substituent in this compound may contribute to its potential anticancer effects.

Furthermore, some studies have indicated that the methoxy substitution pattern on the benzooxazole moiety can play a significant role in antiproliferative activity. The position of the methoxy group can dramatically affect the potency of the compound. While specific mechanistic studies on this compound are limited, related compounds have been shown to induce apoptosis in cancer cells. mdpi.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells, and its induction is a key strategy in cancer chemotherapy. The precise molecular targets responsible for the anticancer activity of this specific compound warrant further investigation.

Table 3: Summary of Potential Anticancer Mechanisms of Substituted Benzooxazoles

| Proposed Mechanism | Key Molecular Targets/Pathways | Role of Substituents |

| Induction of Apoptosis | Caspase activation, disruption of mitochondrial membrane potential. | Bromo and methoxy groups may influence the pro-apoptotic potential. |

| Inhibition of Cell Proliferation | Interference with cell cycle progression. | Electron-withdrawing groups like bromine can enhance antiproliferative effects. researchgate.net |

Induction of Apoptosis and Cell Cycle Arrest

Numerous studies on substituted 2-phenyl-benzooxazoles and related heterocyclic compounds have demonstrated their capacity to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. For instance, certain benzoxazole (B165842) derivatives have been shown to trigger apoptosis through the activation of caspase cascades. The activation of executioner caspases, such as caspase-3, is a key event in the apoptotic pathway. mdpi.com Research on related compounds, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, revealed a significant increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio, which is indicative of apoptosis induction. mdpi.com

Furthermore, many heterocyclic compounds, including those with structural similarities to the target molecule, have been observed to arrest the cell cycle at the G2/M phase. nih.govmdpi.comnih.gov This arrest prevents cancer cells from dividing and proliferating. For example, a stilbenoid analog, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, was found to induce G2/M phase cell cycle arrest and subsequent apoptosis in human lung cancer cells. nih.gov This effect was correlated with the downregulation of the checkpoint protein cyclin B1. nih.gov Similarly, certain N-(5-methoxyphenyl) methoxybenzenesulphonamides, which also feature bromo and methoxy substitutions, disrupt the microtubule network in cells, leading to G2/M arrest and subsequent apoptotic cell death. nih.gov

Interaction with Specific Cancer Cell Lines

The cytotoxic effects of 2-arylbenzoxazole derivatives have been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of activity. Research has shown that these compounds can exhibit potent antiproliferative activity against cell lines such as:

MCF-7 (human breast adenocarcinoma) nih.govnih.gov

HeLa (human cervical cancer) nih.govnih.gov

HT-29 (human colon adenocarcinoma) nih.govnih.gov

A549 (human lung carcinoma) mdpi.com

HepG2 (human liver cancer) mdpi.com

NCI-H460 (human non-small cell lung cancer) mdpi.com

For example, a study on N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo and methoxy substitutions found them to be particularly effective against the MCF-7 cell line. nih.govnih.gov Another investigation into halogenated benzofuran (B130515) derivatives, which share some structural motifs, showed significant activity of a compound with bromine and methoxy groups against both A549 and HepG2 cells. mdpi.com The anticancer potential of a newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, was demonstrated in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB) breast cancer cell lines, where it induced dose-dependent toxicity and apoptosis. bibliomed.org

Below is an interactive data table summarizing the activity of some related compounds on various cancer cell lines.

| Compound Class | Cancer Cell Line | Observed Effect |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | MCF-7, HeLa, HT-29 | Sub-micromolar cytotoxicity, G2/M arrest |

| Halogenated Benzofuran Derivatives | A549, HepG2 | Significant cytotoxic activity, S and G2/M arrest |

| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7, MDA-MB | Dose-dependent toxicity, apoptosis induction |

| 2-(3,4-Disubstituted phenyl)benzoxazole derivatives | NCI-H460 | Pronounced antiproliferative activity |

Enzymatic Modulation (e.g., MAO Inhibition)

While direct evidence for "this compound" as a monoamine oxidase (MAO) inhibitor is not available, studies on structurally similar benzothiazole (B30560) derivatives suggest a potential for such activity. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed and evaluated as multifunctional MAO-B inhibitors for the potential treatment of Parkinson's disease. nih.govnih.gov These compounds exhibited potent and selective MAO-B inhibitory activity. nih.govnih.gov The inhibitory mode for the most potent compound was found to be competitive and reversible. nih.govnih.gov This suggests that the core benzazole structure, when appropriately substituted, can interact with and inhibit the activity of enzymes like MAO.

Receptor Ligand Mechanisms (e.g., Melatoninergic Ligands)

Information regarding the direct interaction of "this compound" with melatoninergic receptors is not present in the provided search results.

Influence of Substituents on Biological Potency and Selectivity (SAR)

The biological activity of 2-phenyl-benzooxazole derivatives is highly dependent on the nature and position of substituents on both the benzoxazole ring and the 2-phenyl ring.

The presence of bromine and methoxy groups on the benzoxazole core is known to significantly influence the biological properties of these compounds. In a study of benzoxazolylalanine derivatives, the introduction of a bromine atom at the 7-position of the benzoxazole ring resulted in an increase in antifungal activity. nih.gov This suggests that the electron-withdrawing nature of bromine can enhance the biological potency.

Similarly, methoxy groups play a crucial role. In studies of N-(5-methoxyphenyl) methoxybenzenesulphonamides, the presence of methoxy groups was explored for their potential to form weak hydrogen bonds and influence cytotoxic potency. nih.gov The position of the methoxy group is also critical; for example, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]furan derivatives, the placement of a methoxy group at the C6 position led to the greatest inhibition of cell growth, while substitution at C7 decreased potency. nih.gov

Substituents on the 2-phenyl ring have a profound impact on the antiproliferative and biological activity of 2-phenyl-benzooxazole derivatives. Studies have shown that both electron-donating and electron-withdrawing groups can modulate activity.

In one study, 2-phenyl benzothiazole derivatives linked to isoxazoles and triazoles were synthesized and evaluated for their anticancer activity. nih.gov The results indicated that specific substitutions on the phenyl ring led to good cytotoxicity against Colo-205 and A549 cancer cell lines. nih.gov Another study on 2-(3,4-disubstituted phenyl)benzoxazole derivatives found that compounds with a methoxy group at the 3-position of the phenyl ring generally exhibited higher antiproliferative activity. mdpi.com Furthermore, hydrophobic substituents at the 4-position of the phenyl ring, such as N,N-diethyl or morpholine (B109124) groups, were associated with superior activity. mdpi.com

The table below provides a summary of the influence of various substituents on the activity of related benzoxazole compounds.

| Ring | Substituent Position | Substituent Type | Effect on Activity |

| Benzoxazole | 7 | Bromine | Increased antifungal activity |

| Benzoxazole | 5 | Methoxy | Can influence cytotoxic potency |

| 2-Phenyl Ring | 3 | Methoxy | Generally higher antiproliferative activity |

| 2-Phenyl Ring | 4 | N,N-diethyl, Morpholine | Superior antiproliferative activity |

| 2-Phenyl Ring | 4 | Dimethylamino | Significant for antifungal activity |

Applications in Chemical Sciences and Advanced Materials Research

Bioimaging and Fluorescent Probe Development

The benzoxazole (B165842) scaffold is a well-established fluorophore, and its derivatives are frequently explored for their utility in bioimaging and as fluorescent probes. periodikos.com.brnih.govperiodikos.com.brmdpi.com The specific substitutions on the benzoxazole ring system, such as the bromo, methoxy (B1213986), and phenyl groups in the compound of interest, are known to modulate the photophysical properties of the resulting molecule.

Exploitation of Fluorescent Properties

Derivatives of 2-phenylbenzoxazole (B188899) are known to exhibit fluorescence, a property that is highly sensitive to their chemical environment. periodikos.com.br The presence of a phenyl group at the 2-position of the benzoxazole ring system often leads to compounds with interesting photophysical properties. For instance, some 2-phenylbenzoxazole derivatives display excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift, a desirable characteristic for fluorescent probes to minimize self-quenching and background interference. acs.org

The methoxy group, being an electron-donating group, can influence the electronic transitions within the molecule and, consequently, its absorption and emission spectra. The bromine atom, a halogen, can also impact fluorescence through the "heavy atom effect," which can sometimes quench fluorescence but can also be exploited in the design of specific types of probes, such as those for sensing certain analytes. acs.org The combination of these substituents on the benzoxazole core suggests that 7-Bromo-5-methoxy-2-phenyl-benzooxazole would likely possess fluorescent properties that could be harnessed for various applications.

Design of Specific Cellular or Subcellular Probes

The development of fluorescent probes for specific cellular or subcellular targets is a significant area of research. Benzoxazole derivatives have been successfully utilized as scaffolds for such probes. nih.gov For example, they have been incorporated into molecules designed to bind to DNA, with their fluorescence being enhanced upon binding, allowing for the visualization of nucleic acids. periodikos.com.brperiodikos.com.br

Material Science Applications

The unique electronic and photophysical properties of benzoxazole derivatives also make them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

Substituted 2-phenylbenzoxazoles are a class of compounds that have been investigated for their potential use in organic light-emitting diodes (OLEDs). mdpi.com Their inherent fluorescence and charge-transporting capabilities make them suitable for use as emitter materials or as host materials in the emissive layer of OLED devices. The specific emission color of the OLED can be tuned by modifying the substituents on the benzoxazole and phenyl rings. The presence of a methoxy group could influence the HOMO-LUMO energy levels, which is a critical parameter in the design of efficient OLEDs. The bromo-substitution might offer a route for further functionalization to improve device performance, such as enhancing charge injection or transport.

Organic Brightening Agents and Scintillators

The strong fluorescence of many benzoxazole derivatives has led to their use as organic brightening agents in various industries, including textiles and plastics. These compounds absorb UV light and re-emit it in the blue region of the visible spectrum, resulting in a whiter appearance. While there is no specific information on this compound for this application, its structural similarity to known optical brighteners suggests potential in this area. Additionally, compounds that exhibit efficient fluorescence are often good candidates for use as organic scintillators, which are materials that emit light upon exposure to ionizing radiation.

Agrochemical Development

The benzoxazole ring is a "privileged structure" in medicinal chemistry and agrochemistry, meaning it is a molecular scaffold that is recurrently found in biologically active compounds. nih.gov Various derivatives of benzoxazole and related heterocyclic systems have been synthesized and evaluated for their potential as agrochemicals.

Research has demonstrated that compounds containing the benzoxazole moiety can exhibit herbicidal activity. nih.govresearchgate.net For instance, certain 2-nitromethylbenzoxazoles have shown significant phytotoxic effects on various plant species. nih.gov The mode of action for such compounds can vary, but they often interfere with essential biological processes in the target weeds.

Herbicidal Activity Mechanisms

There is no available research detailing the herbicidal activity or the mechanism of action for this compound. Studies on other benzoxazole derivatives have indicated that this class of compounds can exhibit phytotoxic activity, but these findings are not specific to the requested molecule. For instance, research on compounds like 5-chloro-2-(nitromethyl)benzo[d]oxazole has shown inhibition of plant growth, but this cannot be extrapolated to the subject compound.

Insecticidal and Antiviral Properties

Similarly, the scientific literature lacks any specific mention of this compound in the context of insecticidal or antiviral research. The broader benzoxazole family has been explored for these properties, with various derivatives showing activity against different viruses and insects. However, no studies have been published that specifically test or identify insecticidal or antiviral properties for this compound.

Intermediates in Complex Organic Synthesis

The role of this compound as a specific intermediate in complex organic synthesis is also not documented in accessible chemical literature. General synthetic pathways for creating various benzoxazole derivatives are well-established, often utilizing precursors like substituted 2-aminophenols. While this compound could theoretically serve as a building block in the synthesis of more complex molecules, there are no published examples or dedicated studies that describe its use for this purpose.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The chemical synthesis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole, and benzoxazoles in general, has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and significant waste generation. The future of its synthesis lies in the adoption of more sustainable and environmentally benign methodologies.

Key areas of focus for greener synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govmdpi.com The application of microwave-assisted synthesis to 2-arylbenzoxazoles has been shown to be a highly effective and useful technique. nih.gov

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can promote chemical reactions by generating localized high temperatures and pressures, leading to enhanced reaction rates and yields. This method offers a greener alternative to traditional heating.

Mechanochemical Synthesis: This solvent-free approach involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. nih.gov It significantly reduces solvent waste and can lead to the formation of novel product polymorphs.

Benign Catalysts and Solvents: The exploration of non-toxic, reusable catalysts, such as nanoparticles and reusable acid catalysts, is crucial. monash.edu Furthermore, the replacement of volatile organic solvents with greener alternatives like water or deep eutectic solvents (DESs) is a key aspect of sustainable synthesis. nih.govigi-global.com DESs, which are mixtures of hydrogen bond donors and acceptors, have shown promise as effective and recyclable catalysts for the synthesis of 2-arylbenzoxazoles. nih.govigi-global.com

| Sustainable Method | Key Features | Applicability to this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields, reduced side reactions. | High potential for efficient and rapid synthesis from appropriate precursors. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder conditions. | A viable green alternative to conventional heating methods for the cyclization step. |

| Mechanochemical Synthesis | Solvent-free, reduced waste, potential for novel solid-state chemistry. | An eco-friendly option for the condensation and cyclization reactions. |

| Deep Eutectic Solvents (DESs) | Non-toxic, biodegradable, recyclable, can act as both solvent and catalyst. | Promising for a one-pot, environmentally friendly synthesis pathway. |

| Heterogeneous Catalysis | Easy separation and reusability of the catalyst, reduced contamination of the product. | Use of catalysts like nano-Ni(II)/Y zeolite could offer a sustainable approach. |

Advanced Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound and its interactions with biological targets is fundamental for its future development. Advanced computational approaches offer powerful tools to gain deeper insights at the molecular level.

Computational methods that can be employed include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of molecules and to investigate reaction pathways, transition states, and reaction energetics. monash.eduigi-global.comnih.gov This can provide a detailed understanding of the cyclization mechanism in benzoxazole (B165842) formation.

Molecular Docking: This technique predicts the preferred orientation of a small molecule when bound to a larger molecule, such as a protein receptor. researchgate.netconsensus.appresearchgate.net It can be used to identify potential biological targets for this compound and to understand the key interactions that govern its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of a series of benzoxazole derivatives with their biological activity. researchgate.net These models can guide the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its complexes with biological macromolecules over time. This can help to understand the stability of binding interactions and the conformational changes that may occur upon binding.

| Computational Method | Application in Benzoxazole Research | Relevance for this compound |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating spectroscopic properties, understanding electronic structure. monash.eduigi-global.comnih.gov | Predicting the most favorable synthetic pathways and understanding the influence of substituents on reactivity. |

| Molecular Docking | Identifying potential biological targets, predicting binding modes and affinities. researchgate.netconsensus.appresearchgate.net | Screening for potential protein targets and guiding the design of derivatives with improved binding. |

| 3D-QSAR (CoMFA/CoMSIA) | Establishing relationships between molecular structure and biological activity. researchgate.net | Developing predictive models to guide the synthesis of more potent analogs. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-receptor complexes, assessing binding stability. | Understanding the dynamic nature of the interaction with potential biological targets. |

Rational Design of Highly Selective and Potent Benzoxazole Derivatives

The rational design of novel benzoxazole derivatives based on the this compound scaffold is a key area for future research. The goal is to develop compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the benzoxazole core and the 2-phenyl ring can help to identify the key structural features required for a particular biological activity. nih.govresearchgate.netresearchgate.net For instance, the nature and position of substituents on the 2-phenyl ring can significantly influence the biological activity of 2-arylbenzoxazoles.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. This model can then be used to design new molecules with improved properties.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or metabolic stability.

Fragment-Based Drug Design: This method involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds.

| Target | Key Structural Requirements for Benzoxazoles | Potential for this compound |

| Anticancer | Substitutions at the C2 and C5 positions are often crucial for activity. researchgate.net | The bromo and methoxy (B1213986) groups at C7 and C5, respectively, could be modified to enhance anticancer potency. |

| Antimicrobial | The presence of electron-withdrawing groups can enhance activity. researchgate.net | The bromo group at the 7-position may contribute to antimicrobial activity, which could be further optimized. |

| Anti-inflammatory | Specific substitutions on the 2-phenyl ring can lead to selective COX-2 inhibition. | The phenyl group offers a site for modification to develop selective anti-inflammatory agents. |

| CETP Inhibition | Cyano-substituted compounds have shown hydrogen bonding with the target. researchgate.net | The core structure could be a starting point for designing novel CETP inhibitors. |

Exploration of Novel Biological Targets and Mechanistic Pathways

While benzoxazole derivatives are known to exhibit a wide range of biological activities, the exploration of novel biological targets and a deeper understanding of their mechanistic pathways remain significant areas for future research. researchgate.net

Future research in this area should focus on:

Target Identification and Validation: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the direct binding partners of this compound within the cell.

Pathway Analysis: Once a target is identified, further studies are needed to elucidate the downstream signaling pathways that are modulated by the compound.

Phenotypic Screening: Employing high-content screening approaches to identify novel cellular phenotypes induced by this compound, which can provide clues to its mechanism of action and potential therapeutic applications.

Exploration of New Therapeutic Areas: Investigating the potential of this compound and its derivatives in disease areas where benzoxazoles have not been extensively studied, such as neurodegenerative diseases and metabolic disorders. The benzoxazole scaffold has been investigated for its potential in treating a variety of diseases, including cancer, inflammation, and neurological disorders. researchgate.net

| Biological Target Class | Known Benzoxazole Activity | Potential for this compound |

| Kinases | Inhibition of various kinases, including VEGFR-2, is a known mechanism for some benzoxazoles. igi-global.com | The compound could be screened against a panel of kinases to identify novel inhibitory activities. |

| Topoisomerases | Some benzoxazole derivatives act as topoisomerase inhibitors, leading to anticancer effects. | Investigation of its ability to inhibit DNA topoisomerases could reveal a potential anticancer mechanism. |

| G-protein coupled receptors (GPCRs) | Benzoxazoles have been explored as ligands for various GPCRs. | Screening against a diverse panel of GPCRs may uncover novel pharmacological activities. |

| Enzymes in Metabolic Pathways | Some benzoxazoles have shown inhibitory activity against enzymes involved in metabolic diseases. | Exploring its effects on key metabolic enzymes could lead to new therapeutic applications. |

Integration with Emerging Technologies in Chemical Biology and Materials Science

The unique properties of the benzoxazole scaffold make it an attractive candidate for integration with emerging technologies in both chemical biology and materials science.

Potential areas of integration include:

Chemical Probes: Functionalizing this compound with reporter tags (e.g., fluorescent dyes, biotin) can create chemical probes to study its localization, trafficking, and interactions within living cells.

Drug Delivery Systems: Incorporating this compound into novel drug delivery systems, such as nanoparticles or hydrogels, could improve its solubility, bioavailability, and targeted delivery to specific tissues or cells.

Organic Electronics: The π-conjugated system of the benzoxazole core suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Fluorescent Sensors: The inherent fluorescence of some benzoxazole derivatives could be harnessed to develop sensors for the detection of specific ions, molecules, or changes in the cellular environment.

Q & A

Q. What are the established synthetic routes for 7-Bromo-5-methoxy-2-phenyl-benzooxazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization under Bischler-Napieralski conditions using precursors like substituted benzoxazole derivatives. For example, bromination of 5-methoxy-2-phenyl-benzoxazole can introduce the bromo group at position 7 using electrophilic brominating agents (e.g., NBS in DMF) . Alternatively, alkylation reactions with ethyl bromoacetate and potassium carbonate in DMF under reflux have been employed for functionalizing benzoxazole derivatives, with yields dependent on reaction time (e.g., 9 hours) and stoichiometric ratios . Key variables affecting yield include:

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

High-Resolution Mass Spectrometry (HRMS) and elemental analysis are essential for confirming molecular weight and purity. For example, HRMS (EI, 70 eV) provides accurate mass data (e.g., experimental vs. calculated values for C₁₆H₁₂BrNO₂) . NMR spectroscopy (¹H/¹³C) resolves substituent positions:

- The methoxy group (δ ~3.8 ppm in ¹H NMR) and bromo group (deshielding effects in ¹³C NMR) are diagnostic .

- X-ray crystallography (e.g., for related benzoxazole derivatives) confirms spatial arrangements and bond angles .

Advanced Research Questions

Q. How can computational chemistry optimize the electronic properties of this compound for photophysical applications?

Density Functional Theory (DFT) calculations can model the compound’s HOMO-LUMO gap, which is influenced by electron-withdrawing (bromo) and electron-donating (methoxy) groups. For example:

- Substituent effects : The bromo group at position 7 reduces electron density in the benzoxazole ring, altering absorption/emission spectra.

- Solvent interactions : Polarizable Continuum Models (PCM) predict solvatochromic shifts in UV-Vis spectra .

Experimental validation involves correlating computational results with UV-Vis spectroscopy and fluorescence quenching studies .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Structural analogs : Minor substituent changes (e.g., chloro vs. bromo) drastically alter binding affinity. For example, benzimidazole derivatives with bromo groups show enhanced DNA intercalation compared to chloro analogs .

- Assay conditions : Variations in cell lines or enzyme sources (e.g., human vs. bacterial kinases) affect IC₅₀ values.

Meta-analysis approaches combining SAR (Structure-Activity Relationship) data and molecular docking (e.g., using AutoDock Vina) can identify critical binding interactions .

Q. How does the crystal structure of this compound derivatives inform supramolecular assembly?

X-ray diffraction studies reveal intermolecular interactions such as:

- Halogen bonding : The bromo group participates in Br···O/N contacts (distance ~3.2 Å), stabilizing crystal lattices .

- π-π stacking : The phenyl group at position 2 facilitates stacking (centroid distances ~3.8 Å), influencing solubility and melting points .

These insights guide the design of coordination polymers or MOFs (Metal-Organic Frameworks) for catalytic applications .

Methodological Challenges and Solutions

Q. How to address low yields in bromination reactions of benzoxazole precursors?

Common pitfalls include over-bromination or ring-opening side reactions . Mitigation strategies:

Q. What advanced techniques validate the purity of this compound in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.